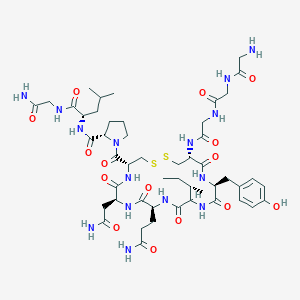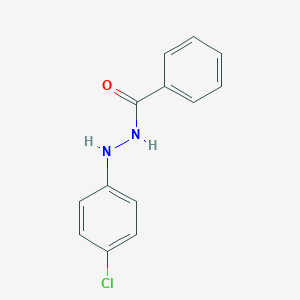![molecular formula C9H9NO B102480 7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one CAS No. 17198-06-0](/img/structure/B102480.png)
7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one, also known as tropane, is a bicyclic organic compound that has been extensively studied due to its potential pharmaceutical applications. The compound is a member of the tropane alkaloid family, which includes a variety of natural products that have been used in traditional medicine for centuries. Tropane alkaloids are known for their diverse biological activities, including analgesic, anticholinergic, and hallucinogenic effects. In 2.2]deca-2,4,9-trien-8-one.
Wirkmechanismus
The mechanism of action of 7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one and other 7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one derivatives involves their interaction with the muscarinic acetylcholine receptors (mAChRs). These receptors are found throughout the body and are involved in a variety of physiological processes, including the regulation of heart rate, smooth muscle contraction, and glandular secretion. Tropane derivatives act as competitive antagonists of the mAChRs, blocking the binding of acetylcholine and preventing its downstream signaling.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one derivatives are diverse and depend on the specific compound and its mode of action. Tropane derivatives that act as mAChR antagonists have been shown to have anticholinergic effects, including dry mouth, blurred vision, and constipation. Tropane derivatives that act as analgesics have been shown to reduce pain perception by inhibiting the transmission of pain signals in the spinal cord. Tropane derivatives that act as hallucinogens have been shown to alter perception and cognition by interacting with the serotonin receptors in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one and other 7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one derivatives in lab experiments include their well-established synthesis methods and diverse biological activities. Tropane derivatives have been extensively studied, and their mechanisms of action are well-understood, making them valuable tools for investigating the physiological processes they affect. However, the limitations of using 7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one derivatives in lab experiments include their potential toxicity and side effects, which can vary depending on the specific compound and its dose.
Zukünftige Richtungen
The future directions of research on 7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one and other 7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one derivatives are numerous and varied. One area of focus is the development of 7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one derivatives with improved pharmacokinetic properties, such as increased bioavailability and decreased toxicity. Another area of focus is the investigation of the potential anticancer properties of 7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one derivatives, and the development of compounds with increased selectivity and potency against cancer cells. Additionally, the use of 7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one derivatives as tools for investigating the role of mAChRs in various physiological processes is an area of ongoing research.
Synthesemethoden
The synthesis of 7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one involves the reaction of tropinone with aniline in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of a 7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one derivative that can be further modified to produce a variety of analogs with different biological activities. The synthesis of 7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one and its derivatives has been extensively studied, and several methods have been developed to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
Tropane and its derivatives have been the subject of numerous scientific studies due to their potential pharmaceutical applications. Tropane alkaloids have been shown to have analgesic, anticholinergic, and hallucinogenic effects, and have been used in the treatment of various medical conditions such as Parkinson's disease, schizophrenia, and addiction. Tropane derivatives have also been studied for their potential as anticancer agents, as they have been shown to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
CAS-Nummer |
17198-06-0 |
|---|---|
Produktname |
7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one |
Molekularformel |
C9H9NO |
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
(2Z,4Z)-7-azabicyclo[4.2.2]deca-2,4,9-trien-8-one |
InChI |
InChI=1S/C9H9NO/c11-9-7-3-1-2-4-8(10-9)6-5-7/h1-8H,(H,10,11)/b3-1-,4-2- |
InChI-Schlüssel |
OTDUKMQLDZYJCD-CCAGOZQPSA-N |
Isomerische SMILES |
C\1=C\C2C=CC(\C=C1)NC2=O |
SMILES |
C1=CC2C=CC(C=C1)NC2=O |
Kanonische SMILES |
C1=CC2C=CC(C=C1)NC2=O |
Synonyme |
7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




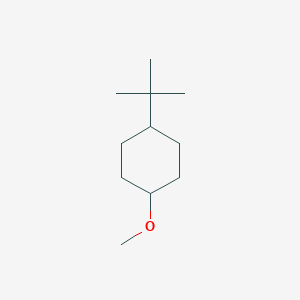

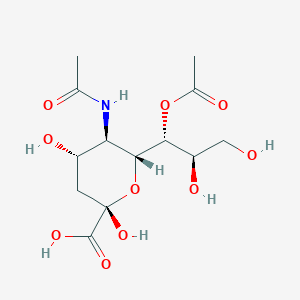

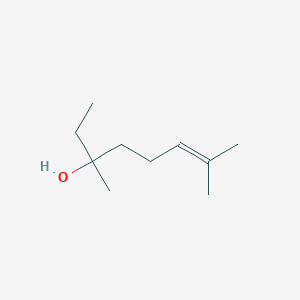
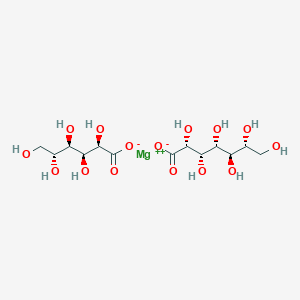

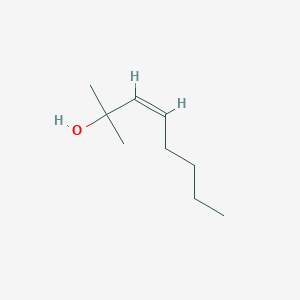
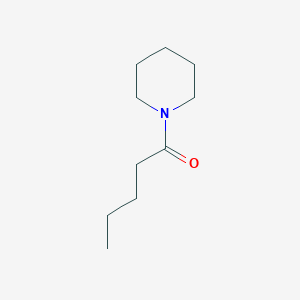
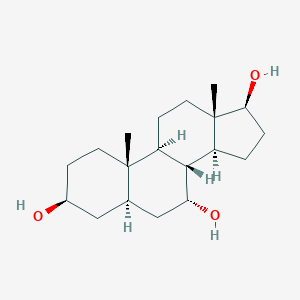
![3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran](/img/structure/B102416.png)
